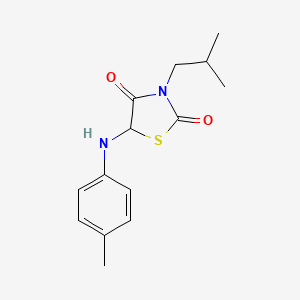

3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiazolidine motifs, such as “3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Aplicaciones Científicas De Investigación

Synthesis and Structural Exploration

The synthesis and structural characterization of thiazolidine-2,4-dione derivatives are fundamental aspects of research in medicinal chemistry. For instance, Benaka Prasad et al. (2018) synthesized a new racemic compound and conducted a detailed structural analysis through X-ray diffraction studies and DFT calculations, revealing the diketo monomer as the favored tautomer isomer structure. This study emphasizes the importance of understanding the molecular geometry and electronic spectrum for potential applications in drug design and development S. Benaka Prasad, S. Naveen, C. Ananda Kumar, N. K. Lokanath, A. Raghu, Iqab Daraghmeh, K. R. Reddy, I. Warad, 2018.

Potential Antidiabetic Agents

Thiazolidine-2,4-dione derivatives have been studied for their potential antidiabetic properties. Kees et al. (1995) investigated bioisosteric substitution to generate new structural alternatives to thiazolidine-2,4-dione as potential antidiabetic agents. Their study identified acidic azoles with significant plasma glucose-lowering activity in diabetic mice, highlighting the role of thiazolidine-2,4-dione derivatives in the development of new antidiabetic medications K. Kees, T. Caggiano, K. Steiner, J. Fitzgerald, M. Kates, T. E. Christos, J. Kulishoff, R. Moore, M. McCaleb, 1995.

Hypoglycemic Activity

Further expanding on the potential biological activities, Shinkai et al. (1998) discovered that isoxazolidine-3,5-dione, a cyclic malonic acid derivative, exhibited significant hypoglycemic activity in preclinical models. This study underscores the importance of the 1,3-dicarbonyl structure for insulin-sensitizing activity, providing a basis for the development of more potent thiazolidine-2,4-dione derivatives as hypoglycemic agents H. Shinkai, S. Onogi, M. Tanaka, T. Shibata, M. Iwao, K. Wakitani, I. Uchida, 1998.

Synthesis of Novel Derivatives

Research by Holota et al. (2022) reported the synthesis of a novel thiazolidine-2,4-dione-bearing derivative through a cost-effective approach. The structural determination and characterization of this compound underline the versatility of thiazolidine-2,4-dione derivatives in synthesizing drug-like molecules with potential therapeutic applications Serhii Holota, I. Yushyn, A. Gzella, Roman Lesyk, 2022.

Mecanismo De Acción

Target of Action

Thiazolidinedione derivatives have been used successfully in the development of potent antidiabetic derivatives . They are known to target enzymes like DPP-4, PTP-1B, α-amylase, and α-glucosidase .

Mode of Action

Thiazolidinedione derivatives generally work by interacting with their targets and causing changes that lead to their therapeutic effects .

Biochemical Pathways

Thiazolidinedione derivatives are known to affect various biochemical pathways related to diabetes .

Pharmacokinetics

Thiazolidinedione derivatives are generally designed to have good pharmacokinetic properties .

Result of Action

Thiazolidinedione derivatives are generally known for their diverse therapeutic and pharmaceutical activity .

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propiedades

IUPAC Name |

5-(4-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-10(3)5-7-11/h4-7,9,12,15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVRLAXHVMXRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2702654.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2702658.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2702662.png)

![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2702663.png)

![2-[(4-bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702666.png)

![2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol](/img/structure/B2702672.png)

![benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2702673.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2702674.png)